Product packaging for Benzo[d]oxazole-2-carbaldehyde oxime(Cat. No.:)

Benzo[d]oxazole-2-carbaldehyde oxime

Cat. No.: B14086532
M. Wt: 162.15 g/mol
InChI Key: VVTQRZVUIOHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]oxazole-2-carbaldehyde oxime is a chemical derivative of the foundational heterocycle, benzoxazole. Heterocyclic compounds like benzoxazole are cornerstones of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring . The benzoxazole scaffold is a privileged structure in drug discovery due to its planar, bicyclic aromatic system and its presence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . As an oxime derivative, this compound serves as a versatile synthetic intermediate or precursor for the development of more complex molecules. The reactive oxime group provides a handle for further chemical transformations, allowing researchers to create diverse libraries of compounds for biological screening . This is particularly valuable for exploring structure-activity relationships (SAR) in the search for new therapeutic agents. Specifically, benzoxazole derivatives have demonstrated significant potential in research areas such as anticancer activity against human colorectal carcinoma (HCT-116) cells and antimicrobial activity against various Gram-positive and Gram-negative bacteria, including E. coli and P. aeruginosa . The synthesis and evaluation of such derivatives represent an active area of investigation in medicinal chemistry . This product is intended for research purposes as a building block in organic synthesis and drug discovery efforts. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B14086532 Benzo[d]oxazole-2-carbaldehyde oxime

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQRZVUIOHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations

Intrinsic Reactivity of the Oxime Functional Group in Benzo[d]oxazole-2-carbaldehyde Oxime

The oxime group (-CH=NOH) is characterized by a carbon-nitrogen double bond and a hydroxyl group attached to the nitrogen, conferring upon it a rich and diverse reactivity profile. It can react with both electrophiles and nucleophiles and is a precursor to nitrogen-centered radicals.

The most prominent rearrangement pathway for oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide or a nitrile. wikipedia.orgmasterorganicchemistry.com For an aldoxime such as this compound, this rearrangement typically leads to the formation of a nitrile. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti to the leaving group, which in this case is the hydrogen atom of the formyl group, leading to a nitrilium ion intermediate. Subsequent deprotonation yields the final nitrile product, Benzo[d]oxazole-2-carbonitrile.

The reaction is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen. wikipedia.org While various acid catalysts like sulfuric acid, polyphosphoric acid, or Lewis acids can be employed, other reagents such as tosyl chloride or phosphorus pentachloride can also promote the rearrangement by converting the hydroxyl into a better leaving group. wikipedia.orgillinois.edu

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway becomes significant if the group alpha to the oxime can stabilize a carbocation. wikipedia.org In the case of this compound, the migrating group is a hydrogen, so fragmentation is less common than rearrangement to the nitrile.

Table 1: Potential Products of Beckmann Rearrangement of this compound

Reactant Condition Major Product Minor/Side Product(s)
This compound Acid Catalyst (e.g., H₂SO₄), Heat Benzo[d]oxazole-2-carbonitrile Amide (from hydrolysis of nitrile)

The oxime group of this compound can undergo condensation and addition reactions. The lone pair of electrons on the oxygen atom allows it to act as a nucleophile, reacting with various electrophiles. For instance, acylation or alkylation of the hydroxyl group can occur with reagents like acyl chlorides or alkyl halides in the presence of a base. This modification is often a prerequisite for generating radical intermediates, as O-acyl or O-aryl oximes are common precursors for iminyl radicals. researchgate.net

While the C=N bond is less reactive towards electrophilic addition than a C=C bond, strong electrophiles can potentially react. However, a more common reaction pathway involves the initial reaction at the hydroxyl group. The synthesis of benzoxazoles can be achieved through condensation reactions, for example, via a silver-catalyzed tandem condensation. nih.govrsc.org

Oxidative coupling reactions involving oximes often proceed through radical intermediates. While specific studies on the oxidative coupling of this compound are not prevalent, general principles suggest that one-electron oxidation can generate an iminoxyl radical. beilstein-journals.orgnih.gov These reactive species can then participate in intermolecular or intramolecular coupling reactions. For instance, oxidative C–O coupling between an oxime radical and another radical species can lead to the formation of new heterocyclic structures. nih.gov The benzoxazole (B165842) moiety itself is often synthesized via oxidative coupling of an aldehyde with an o-aminophenol, a process mediated by reagents like potassium persulfate-CuSO₄.

Radical Chemistry and Intermediates Derived from this compound

The relatively weak N-O bond in the oxime functional group makes this compound a suitable precursor for nitrogen-centered radicals under thermal or photochemical conditions. researchgate.netnih.gov

Iminyl radicals are a key class of nitrogen-centered radicals that can be generated from oxime derivatives. researchgate.net O-substituted oximes, such as O-acyl or O-aryl derivatives of this compound, are common precursors. These can undergo single-electron transfer (SET) reduction or oxidation, often facilitated by photoredox catalysis, to generate the corresponding iminyl radical. researchgate.net

Once generated, the iminyl radical derived from this compound (Benzo[d]oxazol-2-yl)methaniminyl radical) can undergo several characteristic transformations:

Cyclization: If a suitable radical acceptor is present within the molecule, intramolecular cyclization can occur.

Hydrogen Atom Transfer (HAT): Intramolecular 1,5-HAT is a common pathway for iminyl radicals, leading to the formation of a C-centered radical which can then undergo further reactions. beilstein-journals.org

Fragmentation: Norrish Type-I fragmentation (α-cleavage) can lead to the formation of a nitrile and a carbon-centered radical. For this specific molecule, this would result in Benzo[d]oxazole-2-carbonitrile and a hydrogen radical.

Table 2: Generation and Potential Fates of Iminyl Radicals from this compound Derivatives

Precursor Method of Generation Radical Intermediate Potential Subsequent Reaction(s)
O-Acyl this compound Visible Light Photoredox Catalysis (SET) (Benzo[d]oxazol-2-yl)methaniminyl radical Intramolecular Cyclization, Hydrogen Atom Transfer, Fragmentation

The N-O bond in oximes is inherently weak (average bond energy of ~57 kcal/mol) and susceptible to homolytic cleavage upon input of energy, such as heat or light. nih.gov For this compound, this homolysis would generate two radical species: an iminyl radical and a hydroxyl radical.

Benzo[d]oxazol-2-CH=NOH → Benzo[d]oxazol-2-CH=N• (iminyl radical) + •OH (hydroxyl radical)

The generated iminyl radical can then follow the reaction pathways described previously (cyclization, HAT, fragmentation). The highly reactive hydroxyl radical will readily participate in hydrogen abstraction or addition reactions with available substrates in the reaction medium. The direct homolysis of the N-O bond is a fundamental step in many radical-mediated transformations of oximes, providing access to highly reactive intermediates capable of forming new carbon-nitrogen and carbon-carbon bonds. researchgate.netbeilstein-journals.org The decomposition of iminoxyl radicals, formed via oxidation, can also lead to iminyl radicals through fragmentation pathways. beilstein-journals.org

Reactivity of the Benzo[d]oxazole Heterocyclic System

The benzo[d]oxazole scaffold is a privileged heterocyclic motif characterized by the fusion of a benzene (B151609) ring with an oxazole (B20620) ring. This fusion imparts a unique electronic character that dictates its reactivity towards various reagents. The inherent aromaticity and the presence of two different heteroatoms, nitrogen and oxygen, create distinct sites for chemical transformations.

The oxazole ring within the benzo[d]oxazole system is generally electron-deficient, which makes it susceptible to nucleophilic attack. The C2 position is the most electron-deficient carbon atom and, consequently, the primary site for nucleophilic addition. However, simple nucleophilic substitution reactions on the heterocyclic part of the ring system are uncommon. More frequently, the initial attack by a nucleophile leads to a cascade of reactions culminating in the cleavage of the oxazole ring.

This ring-opening tendency is a characteristic feature of oxazole chemistry. For instance, in the presence of nucleophiles such as ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and subsequent recyclization to form other heterocyclic systems, like imidazoles. Metallation at the C2 position with organolithium reagents also leads to instability, with the resulting 2-lithia-oxazoles often decomposing to open-chain isocyanides.

Conversely, the formation of the benzo[d]oxazole ring can be achieved via an intramolecular nucleophilic attack. A notable example is the N-deprotonation–O-SNAr cyclization sequence, where a deprotonated anilide oxygen acts as the nucleophile, attacking an activated fluorobenzene (B45895) ring to construct the fused oxazole system. The efficiency of this ring closure is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups accelerating the reaction.

Nucleophile/ReagentSite of AttackOutcome
Ammonia/FormamideC2Ring-opening followed by recyclization to form imidazoles.
Organolithium ReagentsC2Deprotonation, leading to unstable intermediates that can decompose into isocyanides.
Internal Amide Oxygen (Deprotonated)Aromatic CarbonIntramolecular SNAr cyclization to form the benzo[d]oxazole ring.

While the heterocyclic portion of benzo[d]oxazole is susceptible to nucleophiles, the fused benzene ring can undergo electrophilic and metal-catalyzed functionalization. Direct electrophilic substitution on the benzoxazole ring system can be challenging due to the electron-withdrawing nature of the heterocyclic moiety. However, transition metal catalysis has emerged as a powerful strategy for the selective C–H functionalization of the aromatic ring.

Various catalytic systems have been developed to achieve regioselective halogenation of 2-arylbenzo[d]oxazoles. The choice of metal catalyst can direct the halogenation to different positions on the benzo[d]oxazole core. For example, ruthenium catalysts have been shown to promote halogenation at the C7-position, while rhodium catalysts can direct the same reaction to the ortho-position of the 2-aryl substituent. Mechanistic studies suggest these reactions proceed through different pathways; the Ru-catalyzed C7-halogenation is thought to involve a single-electron-transfer (SET) radical process, whereas the Rh-catalyzed reaction likely follows a redox-neutral SN2-type mechanism.

Beyond halogenation, direct C–H arylation of the benzoxazole core has been accomplished using palladium catalysis. Well-defined N-Heterocyclic Carbene (NHC)–Palladium(II) complexes have proven effective in catalyzing the coupling of (benzo)oxazoles with various aryl chlorides, providing a convenient method for synthesizing 2-arylbenzoxazoles.

Reaction TypeCatalyst SystemPosition of FunctionalizationProposed Mechanism
HalogenationRuthenium (Ru) catalystC7-position of the benzo[d]oxazole ring.Single-Electron-Transfer (SET).
HalogenationRhodium (Rh) catalystOrtho-position of the 2-aryl substituent.Redox-neutral SN2-type.
ArylationNHC–Pd(II)–Im complexC2-position of the oxazole ring.Catalytic C-H activation cycle.

Carbon-Carbon Bond Formation Strategies Involving this compound

The oxime functional group at the C2 position of the benzo[d]oxazole core serves as a versatile handle for various carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

N-Heterocyclic Carbene (NHC) organocatalysis has provided a modern, metal-free approach for the acylation of oxime derivatives. This strategy circumvents the use of potentially toxic transition metals often employed in C-C bond activation. In this process, the NHC catalyst reacts with an aldehyde to generate a nucleophilic acyl anion equivalent, famously known as the Breslow intermediate.

This reactive intermediate can then engage in a cross-coupling reaction with oxime esters. Specifically, NHC-catalyzed reactions between aldehydes and cycloketone oxime esters have been developed, leading to a radical ring-opening acylation process. This methodology affords valuable ketonitrile products in moderate to good yields and demonstrates broad functional group compatibility. The reaction represents an efficient coupling of an acyl group from an aldehyde with a cyanoalkyl group derived from the oxime ester.

The benzo[d]oxazole framework can participate in various cyclization reactions to generate elaborate fused or spirocyclic systems. The inherent diene-like character of the oxazole ring allows it to undergo Diels-Alder reactions. Functioning as an electron-deficient azadiene, the oxazole moiety can react with dienophiles such as alkenes or alkynes. These [4+2] cycloaddition reactions are instrumental in constructing fused pyridine (B92270) or furan (B31954) rings, respectively, and are a cornerstone in the synthesis of many natural products.

In addition to Diels-Alder reactions, other cycloaddition strategies can be employed to build novel ring systems. For example, [3+2] annulation reactions involving intermediates like azaoxyallyl cations have been developed to access highly functionalized oxazoline (B21484) derivatives. Spirocyclic systems, which feature a common atom shared by two rings, can also be synthesized. Methodologies for creating spiro-oxazole derivatives often involve the reaction of exocyclic alkenes with suitable coupling partners, leading to complex three-dimensional structures.

Cyclization StrategyReactantsResulting System
Diels-Alder [4+2] CycloadditionOxazole + AlkeneFused Pyridine System.
Diels-Alder [4+2] CycloadditionOxazole + AlkyneFused Furan System.
[3+2] AnnulationBenzo[d]isoxazole + 2-bromo-propanamideFunctionalized Oxazolines.
Spirocyclization2-arylidene cycloalkanone + α-halohydroxamateSpirocyclic Oxazole Derivatives.

Coordination Chemistry and Supramolecular Architecture

Benzo[d]oxazole-2-carbaldehyde Oxime as a Ligand in Metal Complex Chemistry

This compound is a versatile ligand capable of coordinating to metal centers in multiple ways, attributable to the presence of several potential donor atoms: the nitrogen and oxygen atoms of the benzoxazole (B165842) ring, and the nitrogen and oxygen atoms of the oxime group. This multifunctionality allows for the formation of a wide array of metal complexes with varied structural and electronic properties.

The coordination of this compound to metal centers can be categorized into several modes, primarily dictated by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Unidentate Coordination: In its simplest coordination mode, the ligand can act as a unidentate donor. This typically occurs through the nitrogen atom of the benzoxazole ring, which is a common coordination site for 2-substituted benzoxazoles. Alternatively, coordination can occur through the nitrogen atom of the oxime group, a behavior observed in various oxime-containing metal complexes.

Bidentate Coordination: More commonly, this compound is expected to act as a bidentate chelating ligand. Several chelation modes are possible:

N,N'-chelation: Coordination involving the nitrogen atom of the benzoxazole ring and the nitrogen atom of the oxime group would form a stable five-membered chelate ring. This is a frequently observed coordination mode in ligands containing both a heterocyclic nitrogen and an adjacent imine or oxime nitrogen.

N,O-chelation: Another plausible bidentate mode involves the nitrogen atom of the oxime group and the oxygen atom of the deprotonated oxime (oximato). This mode is well-documented for oxime ligands and often leads to the formation of stable five- or six-membered chelate rings. A study on lanthanide complexes with benzoxazole-based ligands demonstrated bidentate coordination involving the benzoxazole nitrogen and a phosphoryl oxygen atom from a substituent at the 2-position, suggesting the feasibility of chelation involving the benzoxazole core. unm.edu

Polydentate (Bridging) Coordination: In the formation of polynuclear complexes, the oxime group can act as a bridge between two or more metal centers. The oximato bridge (N-O) is a well-known motif in coordination chemistry, capable of mediating magnetic interactions between metal ions. This bridging capability allows for the construction of higher-order structures like dimers, tetramers, and coordination polymers.

Coordination Mode Potential Donor Atoms Resulting Chelate Ring Size Commonality
UnidentateBenzoxazole-N or Oxime-N-Less common for the free ligand
Bidentate (N,N')Benzoxazole-N and Oxime-N5-memberedHighly probable
Bidentate (N,O)Oxime-N and Oximato-O5- or 6-memberedCommon for oxime ligands
Polydentate (Bridging)Oximato group (N-O)-Key in polynuclear complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netuomustansiriyah.edu.iq The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

General Synthetic Approach: A solution of this compound in an organic solvent like ethanol, methanol, or acetonitrile (B52724) is treated with a solution of the desired transition metal salt (e.g., chlorides, nitrates, acetates, or sulfates). The reaction mixture is often stirred at room temperature or refluxed to ensure complete reaction. The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed with an appropriate solvent, and dried.

Characterization Techniques: A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the ligand. A shift in the C=N stretching vibration of the benzoxazole ring and the oxime group upon complexation provides evidence of coordination through the nitrogen atoms. The disappearance of the O-H stretching vibration of the oxime group indicates its deprotonation and coordination of the oximato oxygen to the metal center. The appearance of new bands at lower frequencies can be assigned to M-N and M-O stretching vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Shifts in the chemical shifts of the protons and carbons near the coordination sites are indicative of metal-ligand bond formation.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Elemental Analysis: Elemental analysis provides the percentage composition of C, H, and N in the complex, which helps in confirming the proposed stoichiometry.

Technique Information Obtained
Infrared (IR) SpectroscopyCoordination sites, deprotonation of the ligand
UV-Visible SpectroscopyCoordination geometry of the metal ion
Nuclear Magnetic Resonance (NMR)Confirmation of ligand coordination (for diamagnetic complexes)
Mass SpectrometryMolecular weight and composition of the complex
Elemental AnalysisStoichiometry of the complex
X-ray CrystallographyDefinitive 3D structure, bond lengths, and angles

Electronic and Steric Influences on Metal-Ligand Interactions and Complex Stability

The stability and properties of metal complexes of this compound are governed by a delicate interplay of electronic and steric factors.

Steric Effects: The planar nature of the benzoxazole ring system and the geometry of the oxime group can impose steric constraints on the coordination sphere of the metal ion. The size of the metal ion and the presence of other ligands will also play a crucial role in determining the final geometry of the complex. For instance, bulky substituents on the benzoxazole ring or the oxime group could hinder the approach of the ligand to the metal center, potentially favoring lower coordination numbers.

Construction of Polynuclear Metal Complexes and Coordination Polymers

The ability of the oximato group to act as a bridge between metal ions makes this compound an excellent candidate for the construction of polynuclear metal complexes and coordination polymers. The N-O bridge of the oximato group can link two metal centers, leading to the formation of dimeric, trimeric, or higher nuclearity clusters. The magnetic properties of these polynuclear complexes are of particular interest, as the oximato bridge can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal ions. For instance, studies on polynuclear nickel(II) complexes with other oxime-based ligands have revealed interesting magnetic behaviors. researchgate.net

Furthermore, if the ligand coordinates to two different metal centers through its benzoxazole and oxime functionalities in a bridging fashion, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. The structure and dimensionality of these polymers can be controlled by varying the metal ion, the solvent, and the reaction conditions. These coordination polymers can exhibit interesting properties such as porosity, catalysis, and luminescence.

Supramolecular Chemistry and Crystal Engineering of this compound Systems

The solid-state arrangement of molecules is governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The study of these interactions is the focus of supramolecular chemistry and crystal engineering.

This compound possesses both a hydrogen bond donor (the O-H group of the oxime) and several hydrogen bond acceptors (the nitrogen atoms of the benzoxazole and oxime groups, and the oxygen atom of the benzoxazole ring). This combination of donor and acceptor sites allows for the formation of robust hydrogen-bonding networks that direct the self-assembly of the molecules in the solid state.

A study on the crystal structure of the closely related compound, (E)-benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde oxime, provides valuable insights into the expected hydrogen bonding patterns. nih.govnih.gov In this analogue, the molecules form dimers through pairwise O-H···N hydrogen bonds between the oxime group of one molecule and the oxime nitrogen of a neighboring molecule. nih.govnih.gov It is highly probable that this compound would exhibit a similar dimeric motif.

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Strong Hydrogen BondOxime O-HOxime-N or Benzoxazole-NFormation of dimers or chains
Weak Hydrogen BondAromatic C-HBenzoxazole-O, Oxime-N, Benzoxazole-NLinking of primary hydrogen-bonded motifs
π-π StackingBenzoxazole ringBenzoxazole ringStabilization of layered or stacked structures

Aromatic π-Stacking Interactions in Solid-State Structures

The planar, aromatic nature of the benzo[d]oxazole ring system is a key determinant of its solid-state architecture, predisposing it to engage in aromatic π-stacking interactions. These non-covalent interactions, arising from the alignment of electron-rich π-systems, play a crucial role in the thermodynamic stabilization of the crystal lattice and can significantly influence the material's physical properties. While the specific crystal structure of this compound is not extensively detailed in the reviewed literature, the general principles governing π-stacking in related heterocyclic systems provide a strong basis for understanding its expected solid-state behavior.

In the crystal structures of various 2-substituted benzoxazole derivatives, the molecules often arrange themselves to maximize favorable intermolecular contacts, including π-stacking. These interactions typically involve the parallel or near-parallel alignment of the benzoxazole rings of adjacent molecules. The strength and geometry of these interactions are dictated by a delicate balance of electrostatic and dispersion forces. The introduction of substituents on the benzoxazole core can modulate the electronic properties of the aromatic system, thereby fine-tuning the nature and extent of π-stacking.

Analysis of related structures reveals that both face-to-face and offset π-stacking arrangements are common. In a face-to-face arrangement, the centroids of the aromatic rings are aligned directly over one another. More frequently, an offset or slipped-stack arrangement is observed, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. The key parameters characterizing these interactions are the interplanar distance between the aromatic rings and the slip angle or offset distance.

Interaction TypeTypical Interplanar Distance (Å)Slip Angle (°)Significance in Crystal Packing
Face-to-Face π-Stacking3.3 - 3.8~0Maximizes orbital overlap, but can be destabilized by electrostatic repulsion.
Offset π-Stacking3.3 - 3.8>0Reduces electrostatic repulsion, often leading to greater stabilization.

Cocrystallization Studies for Tailored Supramolecular Materials

The ability of the benzo[d]oxazole moiety to participate in a variety of non-covalent interactions makes it an attractive building block for the design of cocrystals. Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecules in a stoichiometric ratio, is a powerful strategy in crystal engineering for the development of new materials with tailored properties. By carefully selecting a coformer molecule that can engage in complementary interactions with this compound, it is possible to construct novel supramolecular architectures with desired physical and chemical characteristics.

The key to successful cocrystal design lies in the principles of molecular recognition and supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecular structure that is formed by known and reliable intermolecular interactions. In the case of this compound, the oxime group presents a potent hydrogen bond donor (O-H) and acceptor (N), while the benzoxazole ring provides a platform for π-stacking and potential C-H···O/N interactions.

A strategic approach to cocrystallization would involve selecting coformers that possess functional groups capable of forming robust and predictable synthons with the target molecule. For instance, carboxylic acids are excellent candidates for forming strong O-H···N(oxime) or O-H···N(benzoxazole) hydrogen bonds. Similarly, molecules with extended aromatic systems could be chosen to induce specific π-stacking arrangements, thereby influencing properties such as solubility, stability, and even optical characteristics.

Potential Coformer Functional GroupTarget Interaction Site on this compoundPredominant Supramolecular SynthonPotential Impact on Material Properties
Carboxylic Acid (-COOH)Oxime Nitrogen, Benzoxazole NitrogenO-H···N Hydrogen BondEnhanced solubility, altered dissolution rate, improved thermal stability.
Amide (-CONH-)Oxime O-H, Oxime NitrogenN-H···N/O, O-H···O=C Hydrogen BondsModification of mechanical properties, creation of robust hydrogen-bonded networks.
Aromatic Rings (e.g., Pyridine (B92270), Benzene)Benzoxazole Ring Systemπ-π StackingAltered optical properties (e.g., fluorescence), improved charge transport in organic electronics.

Through the judicious selection of coformers, a diverse library of cocrystals of this compound could be generated. The resulting supramolecular materials would not simply be physical mixtures of the components but new solid phases with unique crystal structures and, consequently, distinct physicochemical properties. This approach opens up avenues for the rational design of materials for a wide range of applications, from pharmaceuticals with enhanced bioavailability to advanced organic electronic materials with optimized performance. Further experimental studies in this area would be invaluable in mapping the supramolecular landscape of this versatile compound.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

Due to the limited availability of published single-crystal X-ray diffraction data for Benzo[d]oxazole-2-carbaldehyde oxime, a comprehensive analysis of the closely related compound, (E)-benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde oxime, is presented here as a pertinent example. nih.gov The structural parameters obtained from this analogue offer valuable insights into the expected geometry of the title compound.

In the crystal structure of (E)-benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde oxime, the asymmetric unit contains two independent molecules that exhibit slight conformational differences. nih.gov The core benzodioxole ring system is essentially planar. Key bond lengths and angles provide a foundational understanding of the molecular framework. For instance, the C=N bond of the oxime functional group, and the N-O bond are of particular interest, as are the various C-C, C-O, and C-H bond distances within the aromatic and dioxole rings.

Interactive Table: Selected Bond Lengths (Å) and Angles (°) for a Representative Benzodioxole Carbaldehyde Oxime

Bond/AngleMolecule 1Molecule 2
O(1)-C(1)1.365(2)1.368(2)
N(1)-O(3)1.405(2)1.402(2)
C(7)=N(1)1.278(2)1.280(2)
O(1)-C(1)-O(2)109.9(1)109.8(1)
C(7)-N(1)-O(3)111.3(1)111.4(1)
C(6)-C(7)-N(1)121.1(2)121.5(2)

Data sourced from a study on (E)-benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde oxime and is intended to be representative. nih.gov

The conformation of the oxime group relative to the aromatic ring is a critical feature. In the case of the analogue, the molecules adopt an E configuration about the C=N double bond. Furthermore, the planarity of the benzodioxole system and the oxime moiety are noteworthy, with only slight dihedral angles observed between the planes of the constituent rings. nih.gov In the crystal packing, these molecules form dimers through O—H···N hydrogen bonds, which then stack via π-π interactions. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

For the representative compound, (E)-benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde oxime, Hirshfeld surface analysis reveals the dominant role of specific intermolecular forces. The analysis indicates that H···O/O···H contacts are the most significant, accounting for a substantial portion of the interactions, followed by H···H and C···H/H···C contacts. nih.gov These findings highlight the importance of hydrogen bonding and van der Waals forces in dictating the supramolecular assembly.

Interactive Table: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···O/O···H36.7
H···H32.2
C···H/H···C12.7
Other18.4

Data is for (E)-benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde oxime and serves as a representative example. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with distinct spikes corresponding to the different contact types and their separation distances.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution techniques, particularly multi-dimensional experiments, allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provide detailed information about connectivity and stereochemistry.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this molecule, correlations would be expected between the adjacent protons on the benzene (B151609) ring, allowing for their sequential assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would enable the assignment of the carbon signals of the benzoxazole (B165842) ring that have attached protons.

Solid-State NMR for Non-Crystalline Forms or Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials that are not amenable to single-crystal X-ray diffraction, such as non-crystalline (amorphous) solids or different crystalline forms (polymorphs). It can provide information about the local environment of atoms and the presence of different molecular conformations or packing arrangements in the solid state. To date, there are no specific reports on the solid-state NMR analysis of this compound. Such a study could, however, reveal subtle differences in the molecular structure and intermolecular interactions in different solid forms, complementing the data obtained from X-ray diffraction.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Interrogation of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy could be employed to study radical species that may be generated from it, for example, through oxidation, reduction, or photochemical processes. The resulting iminyl or nitroxide radicals could be characterized by their g-values and hyperfine coupling constants, providing insights into the electronic structure and distribution of the unpaired electron within the molecule. There is currently no published EPR data for radical species derived from this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups and for monitoring the progress of chemical reactions involving this compound. By analyzing the vibrational modes of the molecule, specific stretching and bending frequencies can be assigned to its constituent chemical bonds.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (oxime) Stretching 3400-3100 (broad)
C-H (aromatic) Stretching 3100-3000
C=N (oxime) Stretching 1680-1620
C=N (benzoxazole) Stretching 1650-1550
C=C (aromatic) Stretching 1600-1450
C-O-C (benzoxazole) Asymmetric Stretching 1270-1200
N-O (oxime) Stretching 960-930

These characteristic absorption bands in the IR and Raman spectra would allow for the unambiguous identification of the benzoxazole ring system, the carbaldehyde oxime functionality, and the aromatic nature of the compound. Furthermore, during its synthesis, for instance, from the reaction of Benzo[d]oxazole-2-carbaldehyde with hydroxylamine, IR spectroscopy can be employed to monitor the disappearance of the aldehyde C=O stretching band (typically around 1700 cm⁻¹) and the appearance of the O-H and C=N stretching bands of the oxime product, thereby confirming reaction completion.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation of this compound. It provides an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound, with a chemical formula of C₈H₆N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the fragmentation pattern of the molecule. This pattern offers a virtual roadmap of the compound's structure, as the molecule breaks apart in a predictable manner under energetic conditions. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known stability of the benzoxazole ring and the typical behavior of oximes.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Possible Formula Description
[M]⁺ 162.0429 C₈H₆N₂O₂ Molecular Ion
[M-OH]⁺ 145.0402 C₈H₅N₂O Loss of hydroxyl radical
[M-NO]⁺ 132.0446 C₈H₆NO Loss of nitric oxide
[C₇H₄NO]⁺ 118.0293 C₇H₄NO Benzoxazole cation after cleavage of the oxime side chain

The analysis of these fragment ions would provide conclusive evidence for the presence of the benzoxazole core and the oxime functional group, thus corroborating the structural assignment. The fragmentation pattern serves as a unique fingerprint for the molecule, useful for its identification in complex mixtures.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to study heterocyclic compounds, providing detailed insights into their properties and behavior. For instance, DFT calculations have been successfully used to analyze the structural and electronic properties of various benzoxazole (B165842) derivatives.

Should DFT calculations be performed on Benzo[d]oxazole-2-carbaldehyde oxime, a range of spectroscopic and molecular properties could be predicted and correlated with experimental data. These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation. Following optimization, properties such as vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis) can be computed.

Table 1: Hypothetical DFT-Predicted Molecular Properties for this compound (Note: The following data is illustrative of typical DFT outputs and is not based on actual published results for this specific molecule.)

PropertyPredicted ValueMethod/Basis Set
Dipole Moment3.5 DB3LYP/6-311++G(d,p)
HOMO Energy-6.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.6 eVB3LYP/6-311++G(d,p)
Polarizability25.0 ųB3LYP/6-311++G(d,p)

This interactive table illustrates the kind of data that would be generated from DFT calculations, providing insights into the molecule's polarity, reactivity, and optical properties.

Computational studies are pivotal in mapping out reaction pathways. For example, in the synthesis or reaction of benzoxazole derivatives, DFT can be used to model the energy landscape of a proposed mechanism. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. This information reveals the activation energy barrier, which is crucial for understanding reaction rates and feasibility. Studies on related systems have used DFT to understand cyclization reactions that form the benzoxazole ring, confirming that the computationally predicted mechanism aligns well with experimental outcomes.

The distribution of electrons within a molecule dictates its reactivity. DFT calculations provide detailed information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Furthermore, analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital analysis) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within this compound, predicting how it would interact with other reagents.

Computational Modeling of Selectivity in Synthetic Pathways

Computational modeling is a powerful tool for explaining and predicting selectivity in chemical reactions. In the synthesis of complex molecules, multiple products are often possible. DFT calculations can be used to compare the activation energies of competing reaction pathways. The pathway with the lower energy barrier is kinetically favored, leading to the major product. For instance, in the formation of substituted benzoxazoles, computational modeling has been used to explain why a reaction yields one isomer over another (regioselectivity) or why it prefers a specific cyclization pathway. bldpharm.com By calculating the energies of intermediates and transition states for different potential routes in the synthesis of this compound, chemists could predict the most efficient synthetic strategy. bldpharm.com

Advanced Material and Catalytic Applications

Applications as Photoinitiators in Advanced Materials

Oxime esters derived from aromatic heterocyclic ketones, including structures related to benzo[d]oxazole, have emerged as highly efficient Type I photoinitiators. These compounds can absorb light and generate reactive species that initiate polymerization, a fundamental process in the fabrication of various advanced materials.

Oxime ester photoinitiators are particularly crucial in the manufacturing of display technologies such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and touch panels. google.com These applications often involve photopolymerizable compositions used to create components like color filters and photoresists. In the production of color filters, for instance, high concentrations of pigments are required to achieve desired color quality. google.com However, these pigments can absorb a significant portion of the exposure light, making the curing process of the photoresist more challenging. google.comgoogle.com

This creates a strong demand for photoinitiators with exceptionally high photosensitivity to ensure efficient polymerization despite the reduced light transmission. google.comgoogle.com Oxime esters based on carbazole and benzocarbazole derivatives, which share structural similarities with benzoxazole (B165842) systems, have been developed for this purpose. google.comgoogle.com These initiators are designed to have good light absorption properties in the near UV-visible range (around 405 nm), which is compatible with modern light sources like LEDs. researchgate.net Their high reactivity allows for shorter exposure times, leading to higher productivity and reduced energy consumption in the manufacturing process. google.com

Table 1: Applications of Oxime Ester Photoinitiators in Display Technology

Technology Application Area Key Requirement Role of Oxime Ester
LCD Color Filter Resists High Sensitivity Efficient curing in highly pigmented layers. google.comgoogle.com
OLED Photoresists, Encapsulation High Resolution, Stability Precise patterning and protection of sensitive components. google.com
Touch Panel Patterning Electrodes High Reactivity Enables shorter processing times and higher throughput. google.com

The function of benzo[d]oxazole-2-carbaldehyde oxime esters as photoinitiators is rooted in their ability to undergo efficient photochemical cleavage. When the oxime ester molecule absorbs light, it is promoted to an excited state. From this excited state, the molecule undergoes a homolytic cleavage of the relatively weak nitrogen-oxygen (N–O) bond. rsc.orgrhhz.net

This N–O bond scission generates two distinct radical species: an iminyl radical and an acyloxy radical. rhhz.net The generation of these radicals is the key initiation step. In many cases, the initially formed acyloxy radical can subsequently undergo rapid decarboxylation (loss of CO2) to produce an aryl or alkyl radical. researchgate.net This decarboxylation step is often beneficial as it produces a new, highly reactive radical species that can efficiently initiate the polymerization of monomers. researchgate.net

Photoexcitation: The oxime ester absorbs a photon of light (hν), transitioning to an excited state.

N–O Bond Cleavage: The excited molecule cleaves at the N–O bond, yielding an iminyl radical and an acyloxy radical.

Decarboxylation (Optional but common): The acyloxy radical loses a molecule of carbon dioxide to form a new carbon-centered radical.

Initiation: The generated radicals (iminyl and/or the new carbon-centered radical) add to monomer units, initiating the polymerization chain reaction.

This process, particularly the efficient N-O bond cleavage, makes oxime esters highly effective photoinitiators for free radical polymerization under near UV and visible light irradiation. researchgate.net

Role in Organic Synthesis as a Versatile Synthon or Intermediate

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science. This compound serves as a versatile building block, or synthon, for accessing a wide range of more complex molecules, particularly nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. nih.gov The oxime functionality in this compound is a key handle for constructing these rings. The characteristic N–O bond cleavage of oximes can be harnessed in synthetic chemistry to forge new carbon-nitrogen and nitrogen-heteroatom bonds. nih.gov

For example, strategies involving the rearrangement of ketoxime esters have been developed to access aminated N-heterocycles. rsc.org These methods often proceed through intramolecular nitrogen insertion, where the nitrogen atom of the oxime is incorporated into a new ring system. rsc.org Furthermore, radical cascade reactions initiated by the cleavage of the N-O bond in unsaturated oxime esters can lead to the formation of various heterocyclic structures, such as pyrrolines, through controlled cyclization events. nih.gov These synthetic methods provide efficient pathways to valuable molecular frameworks that might be challenging to synthesize using traditional approaches. nih.govrsc.org

Table 2: Heterocycles Synthesized from Oxime Precursors

Reaction Type Intermediate Species Resulting Heterocycle
Intramolecular Nitrogen Insertion Nitrene/Iminyl Radical Aminated N-Heterocycles (e.g., Phenanthridine) rsc.org
Radical Cascade Cyclization Iminyl Radical Pyrrolines nih.gov
Cyclization/Rearrangement o-Vinyloxime Intermediate Pyridinols nih.gov

The benzoxazole nucleus itself is a valuable component in the design of complex molecules. As a stable and aromatic scaffold, it can be incorporated into larger molecular architectures. This compound provides a strategic starting point for such constructions. The aldehyde group (from which the oxime is derived) is a versatile functional group for building molecular complexity.

One powerful method for constructing oxazole (B20620) rings, which are part of the broader benzoxazole structure, is the van Leusen oxazole synthesis. nih.govmdpi.com This reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form a 5-substituted oxazole ring. nih.govmdpi.com This strategy highlights how aldehyde precursors are fundamental to creating the oxazole core, which can then be part of a larger, multi-substituted, and complex molecule. nih.gov By employing such synthetic strategies, the relatively simple benzo[d]oxazole framework can be elaborated into intricate structures with tailored properties for applications in medicinal chemistry or materials science.

Catalytic Applications of this compound and its Metal Complexes

While the direct catalytic applications of this compound itself are not extensively documented, the broader class of benzoxazole derivatives and their metal complexes show significant promise in catalysis. researchgate.net The nitrogen and oxygen atoms within the benzoxazole scaffold can act as coordination sites for metal ions, leading to the formation of stable metal complexes. nih.govnih.gov

These benzoxazole-metal complexes have been investigated for their catalytic activity in a variety of organic transformations. For instance, complexes of benzothiazole, a related sulfur-containing heterocycle, are used as catalysts for Suzuki-Miyaura cross-coupling reactions, epoxidation, and transamidation. nih.gov Similarly, metal complexes incorporating benzimidazole and benzoxazole ligands are explored for their catalytic potential. researchgate.netenpress-publisher.com The coordination of a metal to the benzoxazole ligand can modulate the metal's electronic properties and steric environment, enabling it to effectively catalyze reactions such as the oxidation of alcohols or olefins. enpress-publisher.com The development of such catalysts is an active area of research, aiming to create efficient and selective systems for important chemical transformations. researchgate.netenpress-publisher.com

The performed searches for "this compound" and its potential applications in catalysis and sensing did not provide any relevant results. The scientific literature accessible through the search tools does not appear to contain studies on the development of homogeneous or heterogeneous catalytic systems involving this specific oxime. Similarly, no information was found regarding its use in organocatalytic transformations or as an analytical reagent or chemosensor for non-biological targets.

While there is research on the broader class of benzoxazole derivatives in catalysis and materials science, the strict requirement to focus solely on "this compound" cannot be met. Providing information on related but different compounds would violate the specific instructions of the request. Therefore, without any available data or research findings on this specific compound, the generation of a thorough, informative, and scientifically accurate article as outlined is not feasible.

Future Research Directions and Emerging Opportunities

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods for Benzo[d]oxazole-2-carbaldehyde oxime is a primary area of future research. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. The focus is now on creating sustainable alternatives that adhere to the principles of green chemistry.

Key innovative approaches include:

Catalyst-Free and Metal-Free Reactions: Exploring reaction conditions that eliminate the need for transition-metal catalysts, which can be toxic and costly. Microwave-assisted organic synthesis (MAOS) in green media like water represents a promising avenue for rapid and catalyst-free transformations. rsc.org

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. ijpsonline.com Ionic liquids, for instance, can act as both solvent and catalyst and are often recyclable. ijpsonline.com

Atom-Economical Reactions: Prioritizing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Cyclization and condensation reactions are inherently more atom-economical than substitution or elimination reactions. researchgate.net

Synthetic StrategyKey AdvantagesPotential Application for Target Compound
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced purity.Direct condensation of a 2-aminophenol (B121084) derivative with an appropriate C2-building block followed by oximation.
Ionic Liquid Catalysis Recyclable, tunable properties, can act as both solvent and catalyst.Facilitating the cyclization step in benzoxazole (B165842) formation under mild conditions. ijpsonline.com
One-Pot Tandem Reactions Reduced waste, fewer workup steps, higher overall efficiency.A sequence involving the formation of the benzoxazole ring followed by in-situ generation and reaction of the 2-carbaldehyde and subsequent oximation without isolating intermediates.
Mechanochemistry Solvent-free or low-solvent conditions, high energy efficiency.Solid-state synthesis from precursor materials via ball milling, minimizing solvent waste. mdpi.com

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique combination of a benzoxazole ring and a carbaldehyde oxime functionality in a single molecule opens up avenues for exploring novel chemical reactions and transformations that are not readily accessible with simpler substrates.

Future research directions in this area may include:

Rearrangement Reactions: Investigating the Beckmann rearrangement of the oxime group under various catalytic conditions to yield N-(benzo[d]oxazol-2-yl)formamide derivatives, which are valuable synthons for other heterocycles.

Cycloaddition Reactions: Utilizing the C=N bond of the oxime as a dipolarophile or a dipole precursor in [3+2] cycloaddition reactions to construct more complex, polycyclic heterocyclic systems.

Reductive/Oxidative Transformations: Exploring selective reduction of the oxime to an aminomethyl group or its oxidation to a nitro compound while preserving the benzoxazole core, leading to new classes of derivatives.

Metal-Catalyzed Cross-Coupling: Using the oxime oxygen or nitrogen as a directing group for C-H activation and functionalization on the benzoxazole or benzene (B151609) ring, enabling the introduction of diverse substituents in a highly regioselective manner.

Design of Advanced Functional Materials with Tailored Properties

The rigid, planar structure and electron-rich nature of the benzoxazole system make it an attractive scaffold for the development of advanced functional materials. The addition of the oxime group provides a versatile handle for tuning properties and introducing new functionalities.

Emerging opportunities in materials science include:

Organic Electronics: Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The oxime group can be used to modify electronic properties or to anchor the molecule to surfaces.

Chemical Sensors: The oxime moiety can act as a binding site for specific metal ions or anions. By incorporating this molecule into a polymer matrix or onto a nanoparticle surface, highly selective and sensitive chemical sensors could be developed. smolecule.com

Photoactive Materials: The conjugated π-system of the benzoxazole core suggests potential applications in photochromic or fluorescent materials. smolecule.com The oxime functionality could be modified to tune the absorption and emission wavelengths or to enable photo-triggered reactions such as E/Z isomerization, leading to materials with switchable properties.

Polymer Science: The molecule can be used as a monomer or a cross-linking agent in polymerization reactions. The oxime group can undergo reactions to form polymer networks, leading to the creation of novel hydrogels, resins, or membranes with tailored thermal and mechanical properties.

Material ApplicationKey Role of this compoundDesired Property
Organic Electronics Electron-transporting or hole-transporting layer.High charge carrier mobility, suitable HOMO/LUMO energy levels.
Fluorescent Probes Fluorophore with a specific ion-binding site (oxime).High quantum yield, selective response to target analytes. smolecule.com
Cross-linked Polymers Monomer with a reactive oxime group for network formation.Enhanced thermal stability, controlled swelling behavior.
Photochromic Films Photoswitchable molecule undergoing E/Z isomerization.Reversible color change upon irradiation with specific wavelengths of light.

Integration of In Silico and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the discovery and optimization of reactions and materials based on this compound, a synergistic approach combining computational modeling and experimental validation is essential. nih.gov

Future research will likely involve:

Density Functional Theory (DFT) Calculations: To predict the geometric and electronic structure of the molecule, understand its reactivity, and calculate spectroscopic properties (NMR, IR, UV-Vis) to aid in characterization. nih.gov DFT can also be used to elucidate reaction mechanisms, identify transition states, and rationalize observed product distributions.

Molecular Docking and Dynamics (MD) Simulations: Particularly relevant if exploring biological applications, these techniques can predict how the molecule interacts with protein active sites or other biological targets. mdpi.comnih.gov For materials science, MD simulations can provide insights into the morphology and intermolecular interactions in the solid state or in polymer composites. nih.gov

ADME/T Predictions: In silico tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives, guiding the design of new compounds with improved pharmacokinetic profiles for potential pharmaceutical applications. pensoft.net

Spectroscopic and Crystallographic Validation: Experimental techniques such as advanced NMR spectroscopy, single-crystal X-ray diffraction, and transient absorption spectroscopy will be crucial for validating computational predictions, characterizing new compounds and materials, and providing definitive proof of reaction mechanisms. nih.gov

Development of Next-Generation Catalytic Systems and Applications

The heteroatoms within the this compound structure (N and O) make it an excellent candidate for use as a ligand in coordination chemistry and catalysis.

Emerging opportunities in this field include:

Asymmetric Catalysis: Chiral versions of the ligand could be synthesized and coordinated to transition metals to create catalysts for enantioselective reactions, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Photoredox Catalysis: The conjugated system of the benzoxazole core suggests that its metal complexes could possess interesting photophysical properties. These could be exploited in photoredox catalysis, where visible light is used to drive chemical transformations.

Biomimetic Catalysis: The structure may mimic the active sites of certain metalloenzymes. Research into its coordination complexes could provide insights into biological processes and lead to the development of catalysts that operate in aqueous media and under mild conditions.

Tandem Catalysis: The ligand could be designed to support a metal center that catalyzes one transformation, while the oxime functionality itself participates in or catalyzes a subsequent reaction in a tandem sequence, enabling the efficient construction of complex molecules.

Q & A

Q. What are the common synthetic routes for preparing Benzo[d]oxazole-2-carbaldehyde oxime, and how is purity ensured?

  • Methodological Answer : A typical synthesis involves reacting benzo[d]oxazole-2-carbaldehyde with hydroxylamine under basic conditions. For example, in related oxime syntheses, aldehydes are treated with NH2_2OH·HCl in ethanol/water with NaHCO3_3 as a base . Post-synthesis purification often employs column chromatography or recrystallization. Purity is validated using HPLC (>99% purity, as in ) and LC-MS (e.g., m/z 261.0 [M+1]+ for analogous oxime carbamates) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • 1^1H/13^13C NMR : To confirm the oxime (-CH=N-OH) and benzoxazole ring protons. For example, 1^1H NMR signals at δ 10.64 (s, 1H, oxime -OH) and aromatic protons between δ 7.55–8.29 ppm .
  • LC-MS/ESI : To verify molecular ion peaks and fragmentation patterns .
  • HPLC : To assess purity (>99%) and rule out byproducts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container in a cool, ventilated area, away from ignition sources (e.g., static discharge) .
  • Handling : Use explosion-proof equipment, nitrile gloves, and eye protection. Avoid inhalation or skin contact; wash hands thoroughly post-handling .
  • Waste Disposal : Dispose via approved chemical waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives for antitubercular activity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the oxime group (e.g., carbamates, ethers) or benzoxazole substituents (e.g., methyl, trifluoromethyl) .
  • Biological Assays : Test against Mycobacterium tuberculosis strains (e.g., H37Rv) using microdilution assays. Compare minimum inhibitory concentrations (MICs) and cytotoxicity (e.g., Vero cell lines) .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic effects with activity .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer :
  • Cross-Validation : Re-run NMR under standardized conditions (e.g., DMSO-d6, 400 MHz) and compare with published data (e.g., δ 8.29 ppm for aromatic protons in ).
  • Isotopic Labeling : Use 15^15N-labeled oxime derivatives to resolve ambiguous peaks .
  • Reference Standards : Compare with NIST-certified spectra for benzaldehyde oxime analogs (e.g., CAS 932-90-1) .

Q. What analytical strategies are recommended for studying the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Track oxime hydrolysis products (e.g., aldehydes) .
  • Isotope Tracing : Use 13^{13}C-labeled oxime to trace metabolic pathways.
  • Enzyme Inhibition : Test cytochrome P450 (CYP) inhibitors to identify primary metabolic enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.